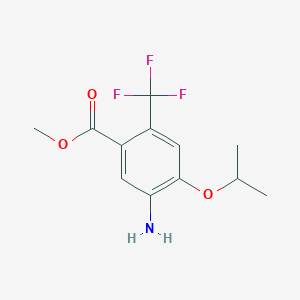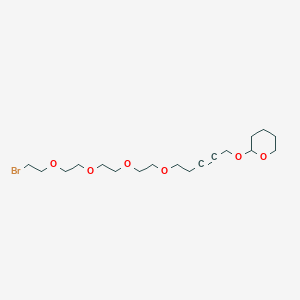
3-Methylcytidine Mono(Methyl Sulfate) Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcytidine Mono(Methyl Sulfate) Salt is a cytidine derivative used primarily as an internal standard for High-Performance Liquid Chromatography (HPLC). It is a common epigenetic modification in transfer RNA (tRNA) and has been investigated as a potential biomarker for various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcytidine Mono(Methyl Sulfate) Salt involves the methylation of cytidine. The reaction typically employs methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methylcytidine Mono(Methyl Sulfate) Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent cytidine derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and phenols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted cytidine derivatives .
Scientific Research Applications
3-Methylcytidine Mono(Methyl Sulfate) Salt has a wide range of scientific research applications:
Chemistry: Used as an internal standard for HPLC to ensure accurate quantification of nucleosides.
Biology: Investigated as an epigenetic marker in tRNA, playing a role in gene expression regulation.
Medicine: Potential biomarker for cancer, with elevated levels found in the urine of breast cancer patients.
Industry: Employed in the synthesis of other nucleoside derivatives and as a reagent for methylation reactions
Mechanism of Action
The mechanism of action of 3-Methylcytidine Mono(Methyl Sulfate) Salt involves its incorporation into tRNA, where it influences the stability and function of the RNA molecule. The methylation of cytidine residues in tRNA is catalyzed by specific methyltransferases, which use S-adenosylmethionine (SAM) as a methyl donor. This modification affects the structure and function of tRNA, thereby influencing protein synthesis and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Methylcytidine: Another methylated cytidine derivative, commonly found in DNA and RNA.
N4-Methylcytidine: A methylated form of cytidine with a methyl group at the N4 position.
2’-O-Methylcytidine: A cytidine derivative with a methyl group at the 2’-O position of the ribose.
Uniqueness
3-Methylcytidine Mono(Methyl Sulfate) Salt is unique due to its specific methylation at the 3-position of the cytidine base. This specific modification plays a crucial role in the stability and function of tRNA, distinguishing it from other methylated cytidine derivatives .
Properties
Molecular Formula |
C11H19N3O9S |
|---|---|
Molecular Weight |
369.35 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate |
InChI |
InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |
InChI Key |
MGSZKGKDQZQWAQ-BKZSBQMKSA-N |
Isomeric SMILES |
CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.COS(=O)(=O)O |
Canonical SMILES |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


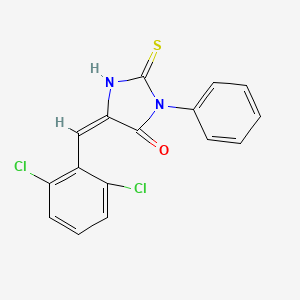
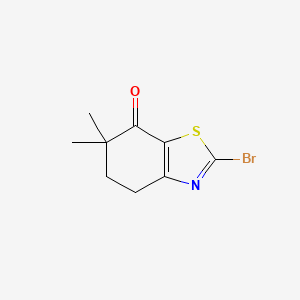
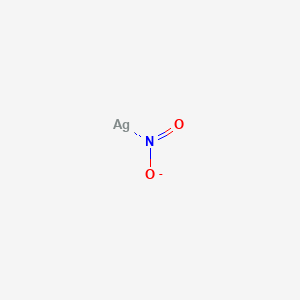
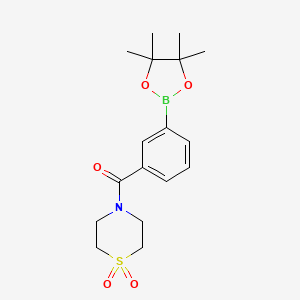

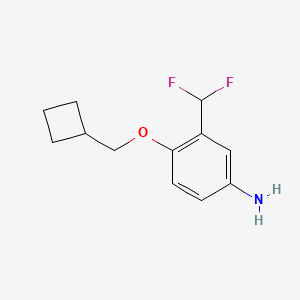

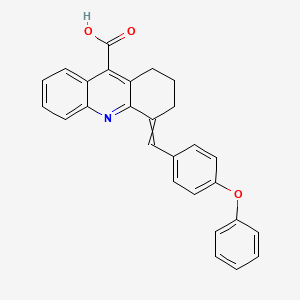
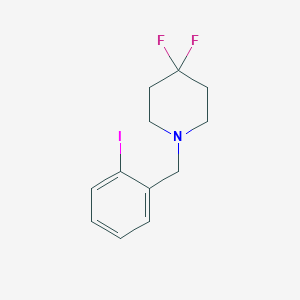
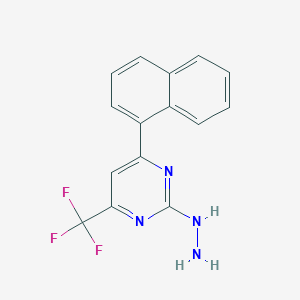
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)
![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
